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Introduction and Core Pharmacokinetic Summary

Fedratinib (INREBIC) is an oral, small-molecule selective inhibitor of Janus kinase 2 (JAK2) approved for

treating intermediate-2 or high-risk primary or secondary myelofibrosis in adults. [1] Its pharmacokinetic

(PK) profile is characterized by rapid oral absorption, approximately dose-proportional exposure, high

protein binding, extensive metabolism primarily by CYP3A4, and fecal-dominated elimination. [2] [1]

Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for

effective clinical application and management of drug-drug interactions (DDIs). The table below summarizes

the core single-dose pharmacokinetic parameters of fedratinib after a 400 mg oral dose in patients. [1]

Table 1: Core Pharmacokinetic Parameters of Fedratinib (400 mg dose)

Parameter Value Notes

C~max~ 1804 ng/mL Peak plasma concentration
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Parameter Value Notes

AUC 26,870 ng·h/mL Area Under the Curve

T~max~ 1.75 - 3 hours Time to C~max~; rapid absorption

Apparent Volume of Distribution (V~d~) 1770 L Suggests extensive tissue distribution

Protein Binding ≥ 92% Highly bound to plasma proteins

Terminal Half-Life 114 hours Long terminal half-life

Apparent Clearance (CL/F) 13 L/h -

Oral Bioavailability Data not available in search results

Absorption and Distribution

Absorption Profile

Fedratinib is administered orally and exhibits rapid absorption. A high-fat meal does not significantly

affect the extent of absorption, providing dosing flexibility, although food may help mitigate common

gastrointestinal adverse effects like nausea and vomiting. [1] The PK profile demonstrates approximate dose

proportionality over the clinical dose range of 300 mg to 500 mg. [2]

Distribution Characteristics

The large apparent volume of distribution (1770 L) indicates fedratinib distributes extensively into tissues

beyond the plasma compartment. [1] This is pharmacologically relevant given that its target, JAK2, is

intracellular. The drug is highly bound (≥92%) to plasma proteins, a factor that should be considered in

situations where protein binding may be altered. [1]

Metabolism and Excretion
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Metabolic Pathways

Fedratinib undergoes extensive hepatic metabolism and is primarily metabolized by Cytochrome P450 3A4

(CYP3A4), with a secondary contribution from CYP2C19. [1] Flavin-containing monooxygenase 3 (FMO3)

is also involved in its metabolism. [1] Fedratinib itself exhibits complex auto-inhibition, time-dependent

inhibition, and mixed inhibition/induction effects on CYP enzymes, including CYP3A, which must be

accounted for in DDI predictions. [2] The metabolic pathway and primary excretion routes are illustrated

below.
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Excretion and Elimination

Elimination of fedratinib is predominantly via the fecal route. After an oral dose, 77% of the administered

dose is recovered in feces, with 23% as the parent compound. A minor fraction (5%) is excreted in urine, of

which only 3% is unchanged drug. [1] The long terminal half-life of 114 hours supports once-daily (QD)

dosing. [1]
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Drug-Drug Interactions (DDIs) and Dosing Implications

Fedratinib's PK profile makes it susceptible to clinically significant DDIs, both as a victim and a perpetrator

drug.

Fedratinib as a Victim Drug (Object of DDIs)

As a substrate of CYP3A4 and CYP2C19, fedratinib exposure is altered by concomitant use of strong CYP

modulators. [2] [1] PBPK model simulations have informed the following recommendations:

Table 2: Fedratinib as a Victim of Drug-Drug Interactions

Precipitant Drug Effect on Fedratinib Exposure (AUC) Recommended Dose Adjustment

| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | Increase of ~2-fold [2] | Reduce fedratinib dose to 200

mg QD. Re-escalate to 400 mg after the inhibitor is discontinued. [2] | | Moderate CYP3A4 Inhibitors |

Increase of ~1.2-fold [2] | Monitor; dose reduction may be needed. | | Strong CYP3A4 Inducers (e.g.,

Rifampin) | Decrease (extent not specified) | Avoid concomitant use. [1] |

Food and Herb Interactions: Patients should avoid grapefruit products (a strong CYP3A4 inhibitor) and

St. John's Wort (a CYP3A4 inducer). [1]

Fedratinib as a Perpetrator Drug (Cause of DDIs)

Fedratinib can act as an inhibitor of several CYP enzymes, affecting the PK of co-administered drugs.

Table 3: Fedratinib as a Perpetrator of Drug-Drug Interactions

Object Drug Enzyme Pathway Effect and Clinical Implication

Midazolam CYP3A4 (sensitive

substrate)

Fedratinib inhibits CYP3A4, increasing midazolam

exposure. Use caution with sensitive CYP3A4 substrates.
[2]
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Object Drug Enzyme Pathway Effect and Clinical Implication

Repaglinide,
Warfarin

CYP2C8/9 PBPK models predict minor effects. [2]

Experimental and Modeling Approaches in Fedratinib
PK

Physiologically Based Pharmacokinetic (PBPK) Modeling

A PBPK model for fedratinib was developed in Simcyp (V17R1) using a "middle-out" approach,

integrating in vitro data (physicochemical parameters, permeability, enzyme inhibition) and clinical PK data.

[2]

Key Modeling Steps:

Model Development: The model was initially developed and parameterized using clinical PK data
from healthy volunteers receiving a single 500 mg dose. Intrinsic enzyme clearance (CL~int~) was

optimized, and fractions of metabolism (f~m~) were refined using parameter sensitivity analysis. [2]
Model Verification: The model was verified against multiple clinical datasets it was not initially

calibrated to, including:
Single-dose (300 mg) data in healthy volunteers.

Repeated-dose (300, 400, 500 mg QD) data in myelofibrosis patients.
Clinical DDI studies with ketoconazole (CYP3A4 inhibitor) and a CYP cocktail (midazolam,

omeprazole, metoprolol). [2]
Model Application: The validated model was used to predict DDIs with various CYP modulators and

substrates (e.g., repaglinide, warfarin), supporting regulatory submissions and informing the drug
label. [2]

The workflow for developing and applying this model is summarized in the following diagram.
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In Vitro & In Vivo Data

1. Model Development
(Build in Simcyp, estimate CLₘₐₓ, Kₘ)

2. Model Verification
(Verify vs. clinical single/multiple dose & DDI data)

3. Model Application
(Predict DDIs, optimize study design, inform label)

Output: DDI Risk Assessment
Dosing Recommendations

Click to download full resolution via product page

Therapeutic Drug Monitoring (TDM) and Exposure-Response

While not yet standard clinical practice, research is ongoing to establish TDM for JAK inhibitors, including

fedratinib. [3] The rationale is driven by:

Exposure-Response Relationship: Efficacy of JAK inhibitors is exposure-dependent. [3]
Exposure-Toxicity Relationship: Hematologic toxicities (anemia, thrombocytopenia) and other

adverse events are dose-related. [3]
Significant Interindividual Variability: Factors like drug-drug interactions (DDIs), pathophysiological

conditions (e.g., inflammation), and phenoconversion can lead to highly variable drug exposure
between patients, risking suboptimal efficacy or toxicity. [3]

A prospective observational study (protocol approved August 2023) aims to characterize the real-world PK

of fedratinib and other JAK inhibitors to establish therapeutic intervals. [3]
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Clinical Pharmacokinetics and Safety Correlations

The PK properties of fedratinib directly influence its clinical safety profile and management strategies.

Gastrointestinal Toxicity: Nausea, diarrhea, and vomiting are common TEAEs. [4] [5] Preventive

antiemetics and early intervention are crucial to maintain adequate drug exposure and caloric intake.
[4] [5]

Hematological Toxicity: Anemia and thrombocytopenia are exposure-dependent adverse effects,
often managed with dose reduction, interruption, or supportive care like transfusions. [4] [1]

Wernicke's Encephalopathy (WE): Fedratinib carries a Black Box Warning for this serious
neurological toxicity. Initial concerns were linked to possible inhibition of the thiamine transporter

(THTR2), but subsequent in vitro studies with human serum showed no significant inhibition at
clinically relevant plasma concentrations. [4] [6] Current evidence suggests that WE cases were likely

related to severe GI toxicity leading to malnutrition and reduced thiamine absorption. [4]
Clinicians must assess thiamine levels before starting treatment, monitor for signs of WE, and

replenish thiamine if deficient. [4]
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[https://www.smolecule.com/products/b547874#fedratinib-pharmacokinetics-absorption-distribution-

metabolism-excretion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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